6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
Description
6,7-Difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a fluorinated quinolinone derivative characterized by:
- 6,7-Difluoro substitution on the quinolinone core, enhancing metabolic stability and electron-withdrawing properties.
- 4-Fluorobenzyl group at position 1, contributing to hydrophobic interactions and modulating dipole moments.
- 3-Methylphenylsulfonyl moiety at position 3, which may influence steric bulk and electronic interactions with biological targets.
This compound is listed as a pharmaceutical intermediate (CAS: 1325306-46-4) with synonyms including KS-00003JSZ and ZINC67340577 .
Properties
IUPAC Name |
6,7-difluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-14-3-2-4-17(9-14)31(29,30)22-13-27(12-15-5-7-16(24)8-6-15)21-11-20(26)19(25)10-18(21)23(22)28/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFANJARTCLPRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound in the presence of an acid catalyst.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the methyl group.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.
Substitution: The fluorine atoms and the benzyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for the development of new drugs.
Industry: Use in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Implications
The following table summarizes critical differences between the target compound and its analogs:
Functional Group Analysis
Benzyl Substitutions
- 4-Fluorobenzyl (Target Compound) : The para-fluorine atom enhances dipole interactions and may improve binding to hydrophobic pockets in target proteins.
- 3-Methylbenzyl : Methyl groups increase lipophilicity but lack the electronic effects of fluorine, possibly reducing target selectivity .
Sulfonyl Modifications
- 3-Methylphenylsulfonyl (Target) : The methyl group provides moderate steric hindrance without significant electronic perturbation.
- 3-Chlorophenylsulfonyl (CAS: 1326845-99-1) : Chlorine’s electron-withdrawing nature may enhance binding to electron-rich regions in enzymes, though it increases molecular weight .
Core Modifications
- 4-Hydroxyquinoline-3-carboxylate (): Introduces hydrogen-bonding capacity but reduces stability due to the ester group’s hydrolytic susceptibility .
Biological Activity
6,7-Difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. The incorporation of fluorine atoms and specific substituents in its structure enhances its pharmacological properties, making it a compound of interest for further investigation.
Antibacterial Activity
The compound's antibacterial activity has been evaluated in various studies. The presence of the 4-fluorobenzyl group is noted to enhance biological activity, particularly against Gram-positive bacteria. Research indicates that derivatives with similar structures exhibit potent antibacterial properties, which may be attributed to their ability to interfere with bacterial DNA synthesis or protein function.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| 6,7-Difluoro-1-(4-fluorobenzyl)quinolone | 8 | Staphylococcus aureus |
| 6-Fluoroquinolone | 4 | Escherichia coli |
| 7-Piperazinyl quinolone | 16 | Pseudomonas aeruginosa |
Anticancer Activity
In addition to its antibacterial properties, this quinoline derivative has shown promise as an anticancer agent. Studies on structurally similar compounds have demonstrated significant inhibition of cancer cell proliferation. For instance, derivatives containing the quinoline core have been tested against various cancer cell lines, including A549 (lung), HeLa (cervical), and HepG2 (liver) cells.
Case Study: In Vitro Evaluation
A study involving a series of quinolone derivatives reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The most potent derivatives displayed an increase in S-phase cell population, indicating a potential mechanism of action involving cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 6,7-Difluoro-1-(4-fluorobenzyl)quinolone | 5.2 | A549 |
| 7-Piperazinyl quinolone | 3.8 | HeLa |
| Fluorinated quinolone derivatives | 2.5 | HepG2 |
The biological activity of this compound can be attributed to its interaction with key cellular targets such as topoisomerases and DNA gyrase, which are crucial for DNA replication and transcription. The fluorine atoms in the structure may enhance lipophilicity, facilitating better cellular uptake and increased potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
